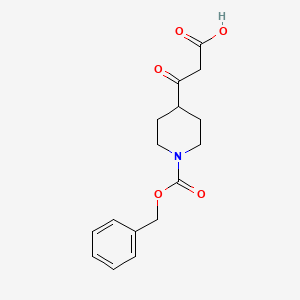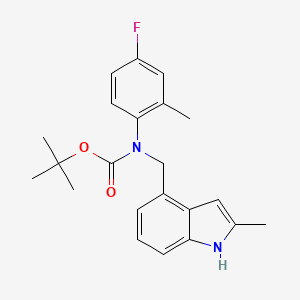
Agaroheptaose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agaroheptaose is a type of agarooligosaccharide, which is derived from agarose, a polysaccharide found in the cell walls of red algae. Agarose is composed of repeating units of D-galactose and 3,6-anhydro-L-galactose linked by alternating β-1,4 and α-1,3 glycosidic bonds . This compound specifically consists of seven such repeating units, making it a heptasaccharide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Agaroheptaose can be synthesized through the enzymatic hydrolysis of agarose. The process involves the use of β-agarases, which cleave the β-1,4 glycosidic bonds in agarose to produce agarooligosaccharides of varying lengths . The reaction conditions typically involve maintaining an optimal pH and temperature for the enzyme activity, which can vary depending on the specific β-agarase used.
Industrial Production Methods
In an industrial setting, the production of this compound involves the liquefaction of agarose using citric acid, followed by enzymatic hydrolysis with β-agarase . This method ensures high purity and yield of this compound. The process can be scaled up by optimizing the enzyme concentration, reaction time, and temperature to maximize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Agaroheptaose undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The most common reaction is enzymatic hydrolysis, where specific enzymes like β-agarases and α-neoagarobiose hydrolases break down the glycosidic bonds .
Common Reagents and Conditions
Hydrolysis: Enzymes such as β-agarase and α-neoagarobiose hydrolase are used under optimal pH and temperature conditions.
Oxidation and Reduction: These reactions can be carried out using standard oxidizing and reducing agents under controlled conditions.
Major Products
The major products formed from the hydrolysis of this compound include smaller agarooligosaccharides such as agarotriose and agaropentaose .
Applications De Recherche Scientifique
Agaroheptaose has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of agaroheptaose involves its enzymatic breakdown by specific agarolytic enzymes. For instance, β-agarase cleaves the β-1,4 glycosidic bonds, converting this compound into smaller oligosaccharides . These smaller oligosaccharides can then be further hydrolyzed by other enzymes, such as α-neoagarobiose hydrolase, to release monomeric sugars like D-galactose and 3,6-anhydro-L-galactose .
Comparaison Avec Des Composés Similaires
Agaroheptaose is part of a family of agarooligosaccharides, which also includes agarotriose, agaropentaose, and agarononaose . Compared to these similar compounds, this compound has a unique structure with seven repeating units, which can influence its enzymatic degradation and physiological activities. For example, while agarotriose and agaropentaose are also products of agarose hydrolysis, this compound has distinct properties that make it suitable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C42H66O33 |
|---|---|
Poids moléculaire |
1099.0 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[[(1S,3S,4S,5S,8R)-4-hydroxy-8-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol |
InChI |
InChI=1S/C42H66O33/c43-1-8-15(47)19(51)20(52)37(64-8)70-27-12-5-60-33(27)25(57)41(68-12)74-31-17(49)10(3-45)66-39(22(31)54)72-29-14-7-62-35(29)26(58)42(69-14)75-32-18(50)11(4-46)65-38(23(32)55)71-28-13-6-61-34(28)24(56)40(67-13)73-30-16(48)9(2-44)63-36(59)21(30)53/h8-59H,1-7H2/t8-,9-,10-,11-,12+,13+,14+,15+,16+,17+,18+,19+,20-,21-,22-,23-,24+,25+,26+,27-,28-,29-,30+,31+,32+,33+,34+,35+,36-,37+,38+,39+,40+,41+,42+/m1/s1 |
Clé InChI |
FDJBFZNASCYAIJ-MGMSNSSYSA-N |
SMILES isomérique |
C1[C@H]2[C@H]([C@@H](O1)[C@@H]([C@@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O[C@@H]4[C@@H]5CO[C@H]4[C@@H]([C@@H](O5)O[C@H]6[C@H]([C@H](O[C@H]([C@@H]6O)O[C@@H]7[C@@H]8CO[C@H]7[C@@H]([C@@H](O8)O[C@H]9[C@H]([C@H](O[C@H]([C@@H]9O)O)CO)O)O)CO)O)O)CO)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
SMILES canonique |
C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)OC4C5COC4C(C(O5)OC6C(C(OC(C6O)OC7C8COC7C(C(O8)OC9C(C(OC(C9O)O)CO)O)O)CO)O)O)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(5-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)methyl]-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine](/img/structure/B14751444.png)
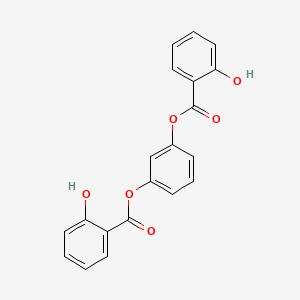
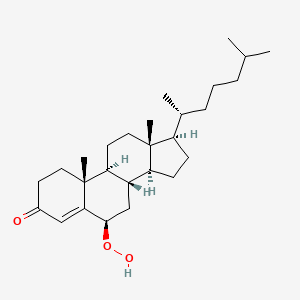
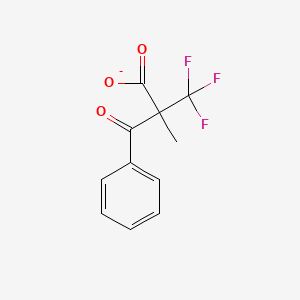
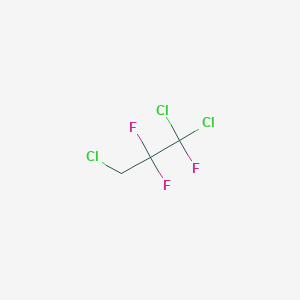
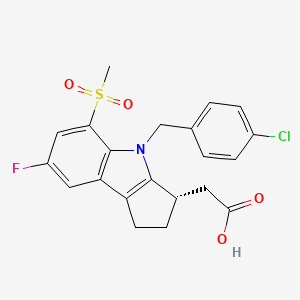
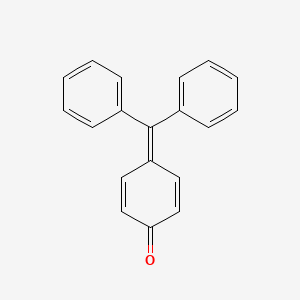


![(2E)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3S,5S)-3-hydroxy-5-methyl-1-nonen-1-yl]-5-oxocyclopentyl]-2-heptenoic Acid](/img/structure/B14751499.png)
